molecular formula C6H2Cl2F5NO2S B1458079 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene CAS No. 1431329-68-8

2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene

Cat. No. B1458079
M. Wt: 318.05 g/mol
InChI Key: AITUMDBFPHCCQT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene is a chemical compound with the CAS Number: 1431329-68-8 . It has a molecular weight of 318.05 . The IUPAC name for this compound is (3,5-dichloro-4-nitrophenyl)pentafluoro-lambda6-sulfane .


Molecular Structure Analysis

The molecule contains a total of 19 atoms. There are 2 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, 5 Fluorine atoms, and 2 Chlorine atoms . It contains total 19 bond(s); 17 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

New 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene, including the compound of interest, have been synthesized. These compounds, due to their fluorine-containing, electron-withdrawing substituents, show increased reactivity towards nucleophilic attack. Their synthesis opens pathways for the introduction of various N- and S-containing groups into the aromatic ring, expanding the possibilities for creating novel compounds with potential applications in materials science and pharmaceuticals. Notably, SF5, CF3S, and C2F5S analogues of trifluralin, a pre-emergence herbicide, were prepared, highlighting the compound's relevance in the development of agrochemicals. Furthermore, these derivatives have shown potential in heterocyclic chemistry, with the synthesis of fluorine-containing derivatives of benzothiazole N-oxide being a significant achievement (A. M. Sipyagin et al., 2004).

Electrophilic Aromatic Substitution

The kinetics and products of aromatic nitrations, including reactions involving derivatives similar to 2,6-dichloro-4-(pentafluorosulfur)nitrobenzene, have been studied in solutions of dinitrogen pentaoxide in nitric acid. This research sheds light on the reaction mechanisms and conditions favorable for electrophilic aromatic substitution, contributing valuable knowledge for synthetic organic chemistry, especially in designing specific nitration processes for complex aromatic compounds (R. B. Moodie, R. Stephens, 1987).

Photoelectrochemical Behavior

The photoelectrochemical behavior of chlorinated nitrobenzenes, including structures similar to the compound , has been explored. The study demonstrated that these compounds could undergo reversible one-electron reductions to form radical anions, which, upon irradiation with light, can undergo dechlorination. This finding is significant for environmental chemistry, suggesting potential routes for the detoxification of chlorinated aromatic pollutants through photoelectrochemical methods (Gavin Macfie et al., 2001).

Molecular Structure and Conformation

The molecular structure, conformation, and potential for internal rotation of difluoronitrobenzene derivatives have been investigated, providing insight into the electronic effects of halogen and nitro substituents on benzene rings. This research contributes to a deeper understanding of the physicochemical properties of halogenated nitrobenzenes, which is crucial for their application in various fields, including materials science and pharmaceutical chemistry (O. V. Dorofeeva et al., 2008).

properties

IUPAC Name

(3,5-dichloro-4-nitrophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(8)6(4)14(15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUMDBFPHCCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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